1-Formylpiperidine-2,6-dicarboxylic acid
CAS No.: 61009-75-4
Cat. No.: VC19573686
Molecular Formula: C8H11NO5
Molecular Weight: 201.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 61009-75-4 |
---|---|
Molecular Formula | C8H11NO5 |
Molecular Weight | 201.18 g/mol |
IUPAC Name | 1-formylpiperidine-2,6-dicarboxylic acid |
Standard InChI | InChI=1S/C8H11NO5/c10-4-9-5(7(11)12)2-1-3-6(9)8(13)14/h4-6H,1-3H2,(H,11,12)(H,13,14) |
Standard InChI Key | HGXPLFJJUMBXRW-UHFFFAOYSA-N |
Canonical SMILES | C1CC(N(C(C1)C(=O)O)C=O)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-Formylpiperidine-2,6-dicarboxylic acid (C₈H₁₁NO₅) is a piperidine derivative with three functional groups:
-
Carboxylic acids at C2 and C6, enabling hydrogen bonding and metal coordination .
-
Formyl group at C1, introducing electrophilic reactivity for further derivatization.
The piperidine ring adopts a chair conformation, with substituents influencing stereoelectronic properties. Computational models predict that the formyl group at C1 reduces ring flexibility compared to the parent piperidine-2,6-dicarboxylic acid .
Table 1: Comparative Molecular Properties
Synthesis and Derivatization
Synthetic Routes
While no direct synthesis of 1-formylpiperidine-2,6-dicarboxylic acid is documented, plausible pathways include:
Formylation of Piperidine-2,6-dicarboxylic Acid
A Vilsmeier-Haack reaction using dimethylformamide (DMF) and phosphoryl chloride could introduce the formyl group at the piperidine nitrogen :
This method is analogous to pyridine formylation procedures described in patent WO2003082824A1 , which utilize dichloride intermediates for functional group interconversion.
Cyclization Strategies
Condensation of glutaric acid derivatives with formamide under acidic conditions could yield the target compound, though stereochemical control remains challenging.
Physicochemical Properties
Solubility and Stability
-
Aqueous solubility: Expected to exceed 50 mg/mL at pH 7 due to ionizable carboxyl groups .
-
Thermal stability: Decomposition likely above 200°C based on thermogravimetric analysis of similar piperidine carboxylates .
-
Tautomerism: The formyl group may participate in keto-enol tautomerism, influencing reactivity in biological systems.
Research Challenges and Future Directions
The absence of direct experimental data on 1-formylpiperidine-2,6-dicarboxylic acid highlights critical research gaps:
-
Stereochemical characterization: Chiral centers at C2/C6 require resolution via chiral HPLC or crystallography.
-
Biological activity profiling: Screening against kinase targets and ion channels is warranted based on structural analogs from marine sources .
-
Scalable synthesis: Adaptation of continuous flow methods from pyridine dicarboxylate production could improve yield and purity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume